molecular formula C13H9F4N3O B1417710 4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine CAS No. 1219454-48-4

4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

Cat. No. B1417710
M. Wt: 299.22 g/mol
InChI Key: AFOXNMCOYCJNNT-UHFFFAOYSA-N
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Description

The compound “4-Fluoro-2-(trifluoromethyl)phenyl Isocyanate” is a reagent used for the preparation of nitrogen-containing compounds having kinase inhibitory activity . More specifically, it can be used for the preparation of ureas and related compounds as KDR kinase inhibitors for the treatment of some cancers .


Synthesis Analysis

Trifluoromethylpyridines, which might be structurally similar to the compound you’re interested in, are used in the agrochemical and pharmaceutical industries . The synthesis of these compounds often starts with a cyclocondensation reaction of certain building blocks .


Molecular Structure Analysis

The molecular formula of “4-Fluoro-2-(trifluoromethyl)phenyl isocyanate” is C8H3F4NO . Its exact mass is 205.01507637 g/mol .


Physical And Chemical Properties Analysis

The compound “4-Fluoro-2-(trifluoromethyl)phenol” has a molecular weight of 180.0997 . It has a boiling point of 169.3±35.0 °C and a density of 1.434±0.06 g/cm3 .

Scientific Research Applications

Discovery and Development of Kinase Inhibitors

One significant application of structurally related compounds involves the development of selective inhibitors for the Met kinase superfamily. Research by Schroeder et al. (2009) identified potent and selective Met kinase inhibitors, demonstrating the role of fluorinated phenyl groups in improving enzyme potency and aqueous solubility. This has implications for cancer therapy, as demonstrated by the complete tumor stasis observed in animal models, leading to clinical trials (Schroeder et al., 2009).

Antibacterial Agents

Another application area is the development of antibacterial agents. Egawa et al. (1984) synthesized compounds with modifications at the fluorophenyl component, leading to antibacterial agents more active than existing drugs. This work underscores the importance of fluorinated compounds in enhancing antibacterial efficacy (Egawa et al., 1984).

Synthons for Medicinal Chemistry

Fluoropyrrolidine derivatives, as explored by Singh and Umemoto (2011), are highlighted for their use in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides offers a pathway to various medicinally relevant intermediates, showcasing the versatility of fluorinated compounds in drug development (Singh & Umemoto, 2011).

Antipathogenic Activity

Research into thiourea derivatives, including those with fluorophenyl components, has shown significant anti-pathogenic activity, especially against strains capable of forming biofilms like Pseudomonas aeruginosa and Staphylococcus aureus. This indicates the potential for developing novel antimicrobial agents based on fluorinated compounds (Limban, Marutescu, & Chifiriuc, 2011).

Safety And Hazards

For safety, it’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . The compound “4-Fluoro-2-(trifluoromethyl)phenyl isocyanate” is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The development of organic compounds containing fluorine has led to many recent advances in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

4-[4-fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N3O/c14-8-1-2-9(10(6-8)13(15,16)17)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOXNMCOYCJNNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine
Reactant of Route 2
4-(4-Fluoro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

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